N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, a triazine ring, and an acetamide group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of the triazine ring, the introduction of the furan groups, and the final coupling with the acetamide derivative. Typical reaction conditions might include:
Formation of the triazine ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of furan groups: This might be achieved through electrophilic aromatic substitution reactions.
Coupling with acetamide: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions could target the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings might undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The triazine ring and furan groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE: might be compared with other triazine derivatives, such as melamine or cyanuric acid.
Furan-containing compounds: Similar compounds might include furfural or furan-2-carboxylic acid.
Uniqueness
The uniqueness of N-(3-ACETYLPHENYL)-2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its combination of structural features, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H16N4O4S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-13(26)14-5-2-6-15(11-14)22-18(27)12-30-21-23-19(16-7-3-9-28-16)20(24-25-21)17-8-4-10-29-17/h2-11H,12H2,1H3,(H,22,27) |
InChI Key |
GTSCDQZBGIWLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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